molecular formula C6H5ClN4 B11913606 4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine

4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine

Cat. No.: B11913606
M. Wt: 168.58 g/mol
InChI Key: ABLNBCNPNPCNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Fused Pyrazole-Pyridine Heterocycles

Fused pyrazole-pyridine systems are bicyclic heterocyclic compounds that result from the fusion of a pyrazole (B372694) ring and a pyridine (B92270) ring. nih.gov Depending on the points of fusion, several isomers exist, including pyrazolo[3,4-b], pyrazolo[3,4-c], pyrazolo[4,3-c], pyrazolo[4,3-b], and pyrazolo[1,5-a]pyridines. nih.gov These scaffolds are of considerable interest in medicinal chemistry because they are structurally related to purines, which play a central role in numerous biological processes. This structural mimicry allows pyrazolopyridine derivatives to act as antagonists to natural purines, leading to a wide array of biological activities.

The pyrazole moiety itself, a five-membered ring with two adjacent nitrogen atoms, is a cornerstone in the development of pharmaceuticals. nih.gov Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov When fused with a pyridine ring—a six-membered aromatic heterocycle—the resulting pyrazolopyridine scaffold combines the chemical attributes of both parent rings, creating a unique electronic and structural environment that is ripe for therapeutic exploration.

The Pyrazolo[4,3-c]pyridine Core Structure in Contemporary Chemical Research

While the pyrazolo[3,4-b]pyridine isomer is the most extensively studied, the pyrazolo[4,3-c]pyridine core is gaining attention as a valuable scaffold in the design of novel bioactive compounds. Although specific research on 4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine is limited in publicly available literature, the broader class of pyrazolo[4,3-c]pyridine derivatives has been investigated for various therapeutic applications. These derivatives have shown potential as antimicrobial, anti-inflammatory, antiviral, and antitumor agents. acs.org

The substitution pattern on the pyrazolo[4,3-c]pyridine ring system is crucial in determining its biological activity. The presence of a chlorine atom at the 4-position and an amine group at the 3-position, as in the titular compound, creates specific electronic and steric properties that can influence its interaction with biological targets. The chlorine atom, being an electron-withdrawing group, can modulate the reactivity and binding affinity of the molecule. The amino group can act as a hydrogen bond donor, which is a critical interaction in many drug-receptor binding events.

The parent compound, 4-Chloro-1H-pyrazolo[4,3-c]pyridine, is available from commercial suppliers and serves as a key intermediate in the synthesis of more complex molecules. sigmaaldrich.com Its chemical properties are foundational for the potential synthesis of derivatives like this compound.

Historical Development and Evolution of Pyrazolopyridine Chemistry

The journey of pyrazolopyridine chemistry began over a century ago. One of the earliest reports of a pyrazolopyridine synthesis dates back to 1908, when Ortoleva synthesized a monosubstituted 1H-pyrazolo[3,4-b]pyridine. nih.gov This was followed by the work of Bülow in 1911, who prepared N-phenyl-3-methyl substituted derivatives. nih.gov The foundational chemistry of the pyrazole ring itself was established earlier, with Ludwig Knorr naming the class of compounds in 1883. researchgate.net

Early synthetic methods often involved the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives to form the pyrazole ring, followed by the construction of the fused pyridine ring. nih.gov Over the decades, synthetic methodologies have evolved significantly, with the advent of modern techniques such as microwave-assisted synthesis and multi-component reactions, which allow for more efficient and regiocontrolled preparation of these bicyclic systems. researchgate.netcardiff.ac.uk The development of novel catalysts and reagents has also expanded the accessible chemical space of pyrazolopyridine derivatives, enabling the synthesis of a vast library of compounds for biological screening. nih.gov

While the historical focus has been heavily on the pyrazolo[3,4-b]pyridine isomer due to its early discovery and broad utility, the exploration of other isomers like pyrazolo[4,3-c]pyridine continues to be an active area of research, driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action.

Chemical Compound Information

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-pyrazolo[4,3-c]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-5-4-3(1-2-9-5)10-11-6(4)8/h1-2H,(H3,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLNBCNPNPCNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NN=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 1h Pyrazolo 4,3 C Pyridin 3 Amine and Analogous Scaffolds

Strategies for Constructing the Pyrazolo[4,3-c]pyridine Ring System

The construction of the fused pyrazolo[4,3-c]pyridine ring system can be broadly categorized into two main approaches: the annulation of a pyrazole (B372694) ring onto a pre-existing pyridine (B92270) moiety and the formation of a pyridine ring onto a pre-existing pyrazole core. nih.gov

Formation of the Pyrazole Ring onto a Pre-existing Pyridine Moiety

This strategy involves utilizing a functionalized pyridine derivative as the starting material and subsequently building the pyrazole ring onto it. A common method involves the use of substituted pyridines that possess reactive groups, facilitating the cyclization to form the pyrazole ring. nih.govresearchgate.net For instance, 3-acylpyridine N-oxide tosylhydrazones can undergo cyclization in the presence of an electrophilic additive and an amine base to yield a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. nih.gov The regiochemical outcome of this cyclization can be influenced by the choice of electrophile and solvent. nih.gov

Another approach involves the treatment of 1-methyl-3-phenylhydrazonomethyl pyridinium (B92312) iodides with a base, which results in the formation of pyrazole derivatives through the expulsion of the pyridine ring. jst.go.jp While this method doesn't directly yield the fused system, it demonstrates a pathway to pyrazole formation from pyridine precursors.

A significant challenge in this approach is often the need for a leaving group, such as a halogen, at the 2-position of the pyridine ring to facilitate the cyclization, which may require harsh reaction conditions. nih.gov

Formation of the Pyridine Ring onto a Pre-existing Pyrazole Moiety

This alternative and often more versatile strategy begins with a substituted pyrazole, onto which the pyridine ring is constructed. nih.gov A widely used method is the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. nih.govmdpi.com This condensation reaction, often catalyzed by acids or bases, leads to the formation of the fused pyridine ring. nih.gov The regioselectivity of this reaction can be an issue if the 1,3-dicarbonyl compound is unsymmetrical. nih.govmdpi.com

The Gould-Jacobs reaction represents another powerful tool for this transformation, where a 3-aminopyrazole (B16455) is reacted with diethyl 2-(ethoxymethylene)malonate. nih.govmdpi.com This sequence typically leads to 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can be subsequently converted to the corresponding 4-chloro derivatives. nih.govmdpi.com

A recent development involves the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline (B41778) in the presence of an amorphous carbon-supported sulfonic acid catalyst. rsc.org This method proceeds via a sequential opening/closing cascade reaction at room temperature. rsc.org

Regioselective Introduction of the Amino Group at C3

The introduction of an amino group specifically at the C3 position of the pyrazolo[4,3-c]pyridine ring is a crucial step in the synthesis of the target compound. One common strategy involves starting with a precursor that already contains a nitrogen-based functional group at the corresponding position of the pyrazole or pyridine ring, which is then converted to the amino group.

For pyrazolo[3,4-b]pyridines, the 3-amino group can be introduced by utilizing 2-chloro-3-cyanopyridine (B134404) as a starting material and reacting it with hydrazine (B178648). cdnsciencepub.com This reaction can proceed through two possible pathways: initial hydrazinodechlorination followed by intramolecular cyclization onto the cyano group, or initial addition of hydrazine to the cyano group to form an amidrazone, which then displaces the halogen. cdnsciencepub.com The 3-amino group in the resulting pyrazolopyridine behaves like a typical aromatic amine and can be a precursor for other functional groups. cdnsciencepub.com

More recent methods have focused on the direct C-H amination of pyridines. A photochemical approach for the C3-amination of pyridines has been developed, which relies on the reaction of a Zincke imine intermediate with an amidyl radical generated from N-aminopyridinium salts. nih.govchemrxiv.org This method is characterized by its mild reaction conditions and high regioselectivity for the C3 position. nih.gov

Methods for Selective Chlorination at C4

Selective chlorination at the C4 position of the pyrazolopyridine ring system is a key transformation. A prevalent method involves the use of phosphoryl chloride (POCl₃). nih.gov For instance, the Gould-Jacobs reaction can yield a 4-hydroxy substituted pyrazolopyridine, which is then treated with POCl₃ to afford the 4-chloro derivative. nih.govmdpi.com

Direct C-H chlorination of pyridines at the C4 position has also been an area of active research. One strategy involves the activation of the pyridine ring. For example, a one-pot protocol for C4-selective sulfonylation of pyridines utilizes triflic anhydride (B1165640) activation, followed by the addition of a sulfinic acid salt. chemrxiv.org While this introduces a sulfonyl group, it demonstrates a strategy for C4-functionalization. Another approach employs designed phosphine (B1218219) reagents that are installed at the 4-position of pyridines as phosphonium (B103445) salts and subsequently displaced by halide nucleophiles, offering a route to 4-halopyridines. nih.gov

For 2-aminopyridines, a regioselective chlorination has been achieved using LiCl as the chlorine source in the presence of Selectfluor and DMF under mild conditions. rsc.org The regioselectivity of this reaction is influenced by the substituents on the pyridine ring. rsc.org

Catalytic Approaches in Pyrazolopyridine Synthesis

Catalytic methods, particularly those involving palladium, have become indispensable in the synthesis of pyrazolopyridines and other fused heterocyclic systems due to their efficiency and functional group tolerance.

Palladium-Catalyzed Reactions in Fused Heterocycle Formation

Palladium-catalyzed cross-coupling reactions are widely employed in the synthesis of pyrazolopyridines. rsc.org These reactions can be used to form key C-C and C-N bonds in the heterocyclic scaffold. For example, an efficient synthesis of pyrazolo[3,4-b]pyridines has been developed via a palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and aminopyrazoles under microwave irradiation. rsc.org This method is applicable to a range of substituted pyrazolopyridines. rsc.org

The Suzuki coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for introducing aryl or heteroaryl substituents onto the pyrazolopyridine core. researchgate.netrsc.org Similarly, the Buchwald-Hartwig amination, another palladium-catalyzed reaction, is used for the formation of C-N bonds, allowing for the introduction of amino groups. rsc.orgarkat-usa.org

These catalytic methods offer significant advantages over traditional approaches, often proceeding under milder conditions and with greater efficiency. arkat-usa.org The development of new ligands for palladium catalysts continues to expand the scope and utility of these reactions in the synthesis of complex heterocyclic molecules. arkat-usa.org

Cascade and Multicomponent Reactions for Scaffold Assembly

Cascade and multicomponent reactions (MCRs) offer significant advantages in the synthesis of complex heterocyclic systems like pyrazolo[4,3-c]pyridines by combining several reaction steps into a single operation. This approach enhances efficiency by reducing the need for intermediate purification, saving time and resources. researchgate.net

One notable multicomponent approach involves the microwave-assisted reaction of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine. beilstein-journals.orgresearchgate.net This one-pot procedure, operating under Sonogashira-type cross-coupling conditions, directly yields 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. researchgate.net The transformation of oximes derived from the intermediate 5-alkynyl-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehydes can also lead to the corresponding 1H-pyrazolo[4,3-c]pyridine 5-oxides through a silver triflate-catalyzed cyclization. researchgate.net

Another versatile strategy is the cascade 6-endo-dig cyclization, which allows for the synthesis of various functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov By selecting different reagents such as silver, iodine, or N-bromosuccinimide (NBS), this method can be adapted to produce halogenated or non-halogenated derivatives with high regioselectivity. nih.gov

The following table summarizes a selection of multicomponent reactions used to generate pyrazolopyridine scaffolds, highlighting the diversity of achievable structures.

Table 1: Examples of Multicomponent Reactions for Pyrazolopyridine Synthesis

Starting Materials Reagents/Conditions Product Scaffold Reference
5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, terminal alkynes, tert-butylamine Microwave, Pd(PPh₃)Cl₂ 6-Substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines beilstein-journals.org, researchgate.net
5-Aminopyrazoles, alkynyl aldehydes Silver, Iodine, or NBS Halogenated and non-halogenated pyrazolo[3,4-b]pyridines nih.gov
3-Aminopyrazol-5-ones, substituted salicylic (B10762653) aldehydes, acetylacetic ester Piperidine, acetic acid, reflux 2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones nih.gov

Atom-Economical and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazolopyridine derivatives, aiming for more sustainable and atom-economical processes. researchgate.net These methods prioritize the reduction of waste, the use of less hazardous materials, and the improvement of energy efficiency.

A notable development in this area is the metal-free, chemo- and regioselective synthesis of pyrazolo-fused pyridines from acetophenones and 3-aminopyrazole under acidic conditions. scitechseries.com This approach is highly atom-economical and demonstrates excellent functional group tolerance. scitechseries.com The ability to switch to basic conditions to produce pyrazolo-pyrimidines from the same starting materials further highlights the versatility and efficiency of this methodology. scitechseries.com

Ionic liquids have also emerged as green reaction media for the synthesis of pyrazolopyridines. For instance, a three-component synthesis of pyrazolo[3,4-b]pyridines has been successfully carried out in an ionic liquid, showcasing a more environmentally benign alternative to traditional organic solvents. researchgate.net

Furthermore, iodine-catalyzed intramolecular cyclization presents a sustainable method for constructing the pyrazolo[4,3-c]pyridine ring system. researchgate.net This reaction avoids the use of heavy metal catalysts, contributing to a greener synthetic profile.

The following table provides examples of sustainable and atom-economical routes to pyrazolopyridine scaffolds.

Table 2: Sustainable and Atom-Economical Syntheses of Pyrazolopyridines

Starting Materials Reagents/Conditions Key Feature Reference
Acetophenones, 3-aminopyrazole Acidic conditions Metal-free, atom-economical scitechseries.com
Phenylglyoxal, β-ketoamide, 5-aminopyrazole Acetic acid Three-component reaction researchgate.net
Not specified Ionic liquid Green solvent researchgate.net

These advancements in synthetic methodologies underscore the ongoing efforts to develop more efficient, cost-effective, and environmentally friendly routes to 4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine and its analogs, paving the way for their broader application in various scientific fields.

Chemical Transformations and Reactivity of 4 Chloro 1h Pyrazolo 4,3 C Pyridin 3 Amine Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C4-Chloro Position

The pyridine (B92270) ring in 4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine is electron-deficient due to the electronegativity of the nitrogen atom. uoanbar.edu.iq This deficiency is further enhanced by the fused pyrazole (B372694) ring, making the C4-position, which bears a chloro substituent, susceptible to nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com This type of reaction is a powerful tool for introducing a variety of functional groups at this position.

The general mechanism for SNAr reactions involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequent loss of the chloride leaving group restores the aromaticity of the pyridine ring, yielding the substituted product. youtube.com The rate of these reactions is influenced by the nature of the nucleophile and the reaction conditions. For instance, reactions with ammonia (B1221849) to introduce an amino group may require high temperatures, around 200°C. youtube.com

The regioselectivity of SNAr reactions on similar chloro-substituted aza-aromatic systems, such as 2,4-dichloroquinazolines, has been extensively studied. nih.gov In these systems, substitution consistently occurs at the 4-position, highlighting the directing effect of the ring nitrogens. nih.gov This preference is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the C4-position.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

Nucleophile Product Reaction Conditions Reference
Ammonia 4-Amino-1H-pyrazolo[4,3-c]pyridin-3-amine 200°C youtube.com
Hydrazine (B178648) 4-Hydrazinyl-1H-pyrazolo[4,3-c]pyridin-3-amine Ethanol (B145695), reflux youtube.com

Reactions Involving the C3-Amino Group

The C3-amino group of this compound is a key functional handle that allows for a variety of chemical modifications, including acylation, carbamoylation, and the formation of Schiff bases.

Acylation and Carbamoylation Reactions

The amino group at the C3 position can readily undergo acylation with acylating agents such as chloroacetyl chloride. semanticscholar.org This reaction typically proceeds by nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, leading to the formation of an amide bond. For example, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride results in the formation of 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. semanticscholar.org Similarly, carbamoylation reactions can be carried out to introduce carbamate (B1207046) functionalities.

Schiff Base Formation and Derivatives

The C3-amino group can also react with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. nih.gov Schiff bases, characterized by the azomethine (-C=N-) group, are versatile intermediates in organic synthesis and have been explored for their biological activities. nih.gov The formation of a Schiff base involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration.

Electrophilic Aromatic Substitution on the Pyridine and Pyrazole Rings

The pyridine ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqlibretexts.org This deactivation is often exacerbated in acidic conditions used for many electrophilic substitution reactions, as the nitrogen atom becomes protonated, further decreasing the electron density of the ring. uoanbar.edu.iq Consequently, reactions like nitration, sulfonation, and Friedel-Crafts reactions on simple pyridines are often challenging and require harsh conditions. uoanbar.edu.iqgcwgandhinagar.com When substitution does occur, it typically favors the 3-position. libretexts.orgaklectures.com

Functionalization of Nitrogen Atoms (N1, N2) of the Pyrazole Ring

The pyrazole ring of this compound possesses two nitrogen atoms, a pyrrole-like NH group and a pyridine-like nitrogen atom, both of which can be functionalized. researchgate.net The N-unsubstituted pyrazole derivatives exhibit amphoteric properties, with the NH group being able to donate a proton and the pyridine-like nitrogen being able to accept one. researchgate.net

Selective N-Protection Strategies

Selective functionalization of either the N1 or N2 nitrogen of the pyrazole ring is a crucial strategy for controlling the regioselectivity of subsequent reactions. rsc.org The choice of protecting group and reaction conditions can direct the functionalization to a specific nitrogen atom. For instance, in the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, mesylation (Ms) was found to selectively afford the N1-protected product. rsc.org However, the stability of the protecting group is an important consideration, as some groups may be prone to migration. rsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,4-dichloroquinazolines
4-Amino-1H-pyrazolo[4,3-c]pyridin-3-amine
4-Hydrazinyl-1H-pyrazolo[4,3-c]pyridin-3-amine
4-(Piperidin-1-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine
5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile
2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide

N-Alkylation Reactions

The nitrogen atoms of the pyrazole ring in pyrazolo[4,3-c]pyridine derivatives offer sites for alkylation, a common strategy for modifying the compound's properties. The N-alkylation of pyrazoles can be achieved under various conditions, often yielding a mixture of N-1 and N-2 isomers, with the regioselectivity influenced by steric and electronic factors. semanticscholar.orgacs.org

For the pyrazolo[3,4-c]pyridine system, which is closely related to the [4,3-c] isomer, N-alkylation reactions have been demonstrated as a viable method for introducing substituents. rsc.orgworktribe.com For instance, after protecting the more accessible nitrogen, selective alkylation can be directed to the other nitrogen atom. worktribe.com In one sequence, N-2 SEM-protected pyrazolo[3,4-c]pyridine was methylated at the N-1 position using trimethyloxonium (B1219515) tetrafluoroborate. worktribe.com Subsequent deprotection under acidic conditions with trifluoroacetic acid (TFA) led to the thermodynamically more stable 1H-pyrazolo[3,4-c]pyridine core. worktribe.com

Commonly, N-alkylation of pyrazoles is carried out under basic conditions to deprotonate the pyrazole nitrogen, followed by the addition of an alkyl halide. semanticscholar.org Alternative methods include the Mitsunobu reaction and transition metal-catalyzed processes. semanticscholar.org A newer method utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which can provide good yields of N-alkylated pyrazoles. semanticscholar.org The choice of method and reaction conditions can be tailored to achieve the desired regioselectivity and yield for a specific pyrazolo[4,3-c]pyridine derivative.

Metalation and Cross-Coupling Reactions at Various Ring Positions

Modern cross-coupling reactions provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling extensive diversification of heterocyclic scaffolds like pyrazolo[4,3-c]pyridine. rsc.orgrsc.orgmdpi.com

Borylation and Suzuki-Miyaura Cross-Coupling at C3

The C3 position of the pyrazolo[4,3-c]pyridine ring can be functionalized through a tandem iridium-catalyzed borylation and palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. rsc.orgrsc.orgnih.gov This two-step, one-pot process allows for the introduction of various aryl and heteroaryl groups at this position. researchgate.netnih.gov

The initial step involves the borylation of a protected pyrazolo[3,4-c]pyridine derivative using bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of an iridium catalyst, such as [Ir(COD)OMe]₂, and a ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy). worktribe.comnih.gov The resulting boronate ester is then directly used in a Suzuki-Miyaura cross-coupling reaction with an aryl or heteroaryl halide. rsc.orgnih.gov This subsequent reaction is typically catalyzed by a palladium complex, for example, Pd(dppf)Cl₂, with a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethylacetamide (DMAc). rsc.orgresearchgate.net

Table 1: Representative Conditions for C3 Borylation and Suzuki-Miyaura Cross-Coupling

StepReagents and ConditionsPurpose
Borylation [Ir(COD)OMe]₂, dtbpy, B₂pin₂, MTBE, 100 °C (Microwave)Installation of a boronate ester at the C3 position. worktribe.comresearchgate.net
Cross-Coupling Aryl/Heteroaryl Halide, Pd(dppf)Cl₂, Cs₂CO₃, DMAc, 120 °C (Microwave)Formation of a new C-C bond at the C3 position. worktribe.comresearchgate.net

This methodology provides an efficient route to a wide range of C3-arylated pyrazolo[4,3-c]pyridine derivatives, which are valuable for exploring structure-activity relationships in drug discovery programs. mdpi.combohrium.com

Buchwald–Hartwig Amination at C5

The chlorine atom at the C5 position of the this compound scaffold serves as a handle for introducing various amine functionalities via the Buchwald-Hartwig amination. rsc.orgrsc.orgwikipedia.org This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceuticals. libretexts.orgorganic-chemistry.org

The reaction involves coupling the 5-chloro-pyrazolo[4,3-c]pyridine derivative with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. rsc.orgnih.gov The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.orgresearchgate.net This reaction significantly expands the diversity of substituents that can be introduced at the C5 position, allowing for the synthesis of a library of compounds for biological screening. nih.gov

Table 2: Key Components of Buchwald-Hartwig Amination

ComponentExampleRole
Substrate 5-Chloro-1H-pyrazolo[3,4-c]pyridine derivativeAryl halide coupling partner. rsc.org
Nucleophile Primary or secondary amineSource of the new amino group. wikipedia.org
Catalyst Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Pd₂(dba)₃Pre-catalyst that forms the active Pd(0) species. researchgate.net
Ligand Bulky phosphine ligand (e.g., XPhos, SPhos)Stabilizes the palladium center and facilitates the catalytic cycle. researchgate.net
Base Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)Activates the amine and facilitates the reductive elimination step.

The versatility of the Buchwald-Hartwig amination makes it an indispensable tool for modifying the this compound core. wikipedia.orglibretexts.org

Selective Metalation and Negishi Cross-Coupling at C7

The C7 position of the pyrazolo[4,3-c]pyridine ring system can be selectively functionalized through a sequence involving metalation followed by a cross-coupling reaction. rsc.orgrsc.org Specifically, directed metalation using a strong, non-nucleophilic base can deprotonate the C7 position, creating a reactive organometallic intermediate. nih.govchemrxiv.orgnih.gov

For N-1 protected pyrazolo[3,4-c]pyridines, selective metalation at the C7 position can be achieved using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) at low temperatures. rsc.orgnih.gov This intermediate can then be trapped with various electrophiles. nih.gov Alternatively, transmetalation of the organomagnesium species with zinc chloride (ZnCl₂) generates an organozinc reagent. nih.gov This organozinc compound can then participate in a Negishi cross-coupling reaction with aryl or heteroaryl halides, catalyzed by a palladium complex such as Pd(PPh₃)₄, to introduce a variety of substituents at the C7 position with good yields (71-83%). nih.gov

Table 3: Reaction Sequence for C7 Functionalization

StepReagents and ConditionsOutcome
Metalation TMPMgCl·LiCl, THF, -40 °CSelective deprotonation at the C7 position. nih.gov
Transmetalation ZnCl₂, THF, -40 °CFormation of a C7-organozinc species. nih.gov
Negishi Cross-Coupling Aryl/Heteroaryl Halide, Pd(PPh₃)₄, THF, 25 °CIntroduction of a new substituent at the C7 position. nih.gov

This selective functionalization at C7, complementary to the reactions at C3 and C5, demonstrates the high degree of control that can be exerted over the modification of the pyrazolo[4,3-c]pyridine scaffold. rsc.org

Ring-Opening and Rearrangement Pathways of the Pyrazolo[4,3-c]pyridine System

While the construction of the pyrazolo[4,3-c]pyridine ring system is a primary focus, understanding potential ring-opening and rearrangement pathways is also important. These reactions can sometimes be unexpected side reactions or can be exploited for further synthetic transformations.

For related pyrazolopyridine isomers, various rearrangements have been observed. For instance, in the synthesis of pyrazolo[4,3-b]pyridines, an unusual C-N-migration of an acetyl group has been reported. nih.gov Another study on the reaction of 3-arylidene-1-pyrrolines with aminopyrazoles led to the synthesis of pyrazolo[3,4-b]pyridines through a sequence involving C-N bond cleavage, demonstrating a ring-opening of a pyrrolinium ion. acs.org

While specific studies on the ring-opening of the this compound system are not detailed in the provided context, the inherent strain and electronic properties of fused heterocyclic systems can make them susceptible to such transformations under certain conditions, such as with strong acids, bases, or nucleophiles, or under thermal or photochemical activation. The stability of the pyrazolo[3,4-c]pyridine core has been noted, for example, during deprotection steps where a thermodynamically driven rearrangement to the 1H-isomer was observed. worktribe.com The potential for such rearrangements underscores the need for careful control of reaction conditions during the synthesis and functionalization of these complex heterocyclic systems.

Structure Activity Relationship Sar Studies of Pyrazolo 4,3 C Pyridin 3 Amine Derivatives

Influence of Substituents on the Electronic and Steric Properties of the Scaffold

The electronic and steric properties of the pyrazolo[4,3-c]pyridine scaffold are heavily influenced by the nature and position of its substituents. These properties, in turn, dictate the molecule's reactivity and its ability to interact with biological targets. The pyrazole (B372694) ring itself possesses both a pyridine-like nitrogen atom, which is a proton acceptor, and a pyrrole-like nitrogen atom, which can act as a proton donor. chim.it The electronic character of the entire fused system is a balance between the π-excessive nature of the pyrazole ring and the π-deficient character of the pyridine (B92270) ring. researchgate.net

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter this balance. chim.it For instance, in the related pyrazolo[3,4-b]pyridine series, the presence of a strongly electron-donating dimethylamine (B145610) group on a phenyl substituent was found to increase the molecule's absorption wavelength, indicating a change in its electronic properties. mdpi.com Conversely, the introduction of a strong electron-withdrawing group like a 2-pyridyl group at the N1 position of a pyrazole ring can enhance its reactivity towards nucleophiles. mdpi.com

Steric factors also play a critical role. In a study on 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position were found to direct nucleophilic substitution towards the 6-position, highlighting the importance of steric hindrance in determining reaction outcomes. researchgate.net The size and shape of substituents can therefore influence not only the synthesis of new derivatives but also their final three-dimensional conformation and interaction with target proteins.

Conformational Analysis and its Impact on Molecular Interactions

The three-dimensional conformation of pyrazolo[4,3-c]pyridine derivatives is a key determinant of their biological activity, as it governs how they fit into the binding sites of target macromolecules. Conformational analysis, studied through techniques like X-ray crystallography and theoretical calculations, reveals the preferred spatial arrangements of these molecules. bohrium.com

The pyrazolo[4,3-c]pyridine scaffold itself can engage in favorable π–π stacking interactions with aromatic residues, such as phenylalanine, in a protein's binding pocket. acs.org The specific orientation of the scaffold and its substituents is therefore critical for these interactions to occur. Computational methods like Hirshfeld surface analysis and molecular docking are used to quantify and predict these intermolecular interactions, providing insights into how different conformations impact binding affinity. bohrium.commdpi.comnih.gov

Bioisosteric Replacement Strategies within the Pyrazolo[4,3-c]pyridine Core

Bioisosteric replacement is a powerful strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. This strategy has been applied to pyridine-containing scaffolds.

A common bioisosteric replacement for a pyridine ring is a benzonitrile (B105546) group. researchgate.net The nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net This can be particularly advantageous when a water molecule is involved in the binding of the original pyridine compound to its target, as the benzonitrile might displace this "unhappy water," leading to a favorable entropic contribution to binding. researchgate.net Another strategy involves the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine group, which has been shown to enhance biological activity in certain cases. rsc.org

Within the broader family of pyrazolopyridines, different isomers of the core scaffold can be considered. There are several structural isomers of the pyrazolopyridine ring system, each with a different arrangement of nitrogen atoms and ring fusion. researchgate.net Switching from a pyrazolo[4,3-c]pyridine to a pyrazolo[3,4-b]pyridine, for example, alters the geometry and electronic distribution of the molecule, which can lead to different biological activities. This "scaffold hopping" approach was used in the design of novel inhibitors for Tropomyosin receptor kinases (TRKs), starting from a known inhibitor and replacing its core with a pyrazolo[3,4-b]pyridine scaffold. nih.govrsc.org

Substituent Effects at the C4-Position and their Chemical Consequences

The C4 position of the pyrazolo[4,3-c]pyridine ring is a key site for substitution, and the nature of the substituent at this position can have profound chemical and biological consequences. The starting compound, 4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine, features a chlorine atom at this position, which is a versatile handle for further chemical modifications.

The chlorine atom at C4 makes the position susceptible to nucleophilic attack, although intramolecular cyclization can also occur at this position during synthesis from pyridine N-oxide precursors. nih.gov In a study of pyrazolo[4,3-c]pyridine derivatives as inhibitors of the PEX14–PEX5 protein–protein interaction, a methoxy (B1213986) group at the C4 position of a naphthalene (B1677914) substituent was found to be crucial for high-affinity binding. acs.org Derivatives lacking this specific residue were significantly less active, highlighting the importance of the substituent at this position for biological activity. acs.org

The electronic nature of the C4 substituent can also influence the properties of the entire molecule. For example, in a series of pyrazolo[3,4-b]pyridines designed as potential probes for β-amyloid plaques, the presence of a strongly electron-donating dimethylamine group on a phenyl ring attached at C4 resulted in the most efficient excitability and a large Stokes shift, which are desirable photophysical properties for imaging agents. mdpi.com

Role of the C3-Amino Group in Modulating Chemical Behavior

The C3-amino group is a defining feature of this compound and plays a significant role in its chemical behavior. This amino group can act as a nucleophile and a hydrogen bond donor, which is critical for its interaction with biological targets.

The amino group at the C3 position is a common feature in many biologically active pyrazole derivatives. chim.it In the synthesis of fused pyrazole systems, aminopyrazoles are often used as reactive precursors that react with 1,3-bis-electrophiles. chim.itmdpi.com The nucleophilicity of this amino group is a key factor in these reactions.

In the context of biological activity, the C3-amino group can form crucial hydrogen bonds within a protein's binding site. In a series of pyrazolo[4,3-b]pyridine derivatives developed as positive allosteric modulators of the mGlu4 receptor, the N-(3-chloro-4-fluorophenyl)amino group at the C3 position was a key part of the final optimized compound, VU0418506. nih.gov Modifications of this amino group, for instance by acylation or alkylation, would be expected to significantly alter the compound's binding properties.

Impact of N-Substitution on the Pyrazole Ring System

In unsubstituted pyrazolo[3,4-b]pyridines, the 1H-tautomer is generally more stable than the 2H-tautomer. nih.gov N1-substituted isomers typically exhibit aromatic character in both the pyrazole and pyridine rings. nih.gov The choice of substituent at N1 is a common strategy for diversifying libraries of these compounds. Analysis of a large database of pyrazolo[3,4-b]pyridines revealed that methyl, other alkyl, and phenyl groups are the most common substituents at the N1 position. nih.gov

The nature of the N1 substituent can also directly influence biological activity. For example, in a series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, methylation at the nitrogen atom resulted in a loss of antitubercular activity, suggesting that the N-H group was acting as a crucial hydrogen bond donor. acs.org In contrast, for some pyrazolo[3,4-b]pyridine derivatives, substitution at the N1 position with a benzyl (B1604629) group was used to direct electrophilic substitution reactions to other parts of the molecule. researchgate.net

Stereochemical Considerations and their Relevance in Derivative Design

Stereochemistry is a critical aspect of drug design, as different stereoisomers of a chiral molecule can have vastly different biological activities. While the core pyrazolo[4,3-c]pyridine scaffold is planar and achiral, the introduction of chiral centers through substitution can lead to stereoisomers.

The design of derivatives often involves the introduction of substituents that may contain stereocenters. For example, in a study of pyrrolo[3,4-c]pyridine derivatives, the introduction of a 2-aminocyclohexylamino group, which contains chiral centers, led to potent inhibitors of spleen tyrosine kinase (SYK). nih.gov Although the specific stereoisomers were not detailed in the summary, it is highly likely that one stereoisomer would be more active than the others.

The three-dimensional arrangement of substituents is crucial for fitting into a target's binding site. Even without a chiral center, the relative orientation of different parts of the molecule (conformational isomers) can be critical, as discussed in section 4.2. When designing new derivatives of this compound, if substituents with chiral centers are introduced, it is important to either synthesize specific stereoisomers or to separate and test the different isomers to identify the most active one. This ensures that the therapeutic effect is maximized and potential off-target effects from less active or inactive isomers are minimized.

Mechanistic Investigations of Reactions Involving the Pyrazolo 4,3 C Pyridin 3 Amine Core

Elucidation of Reaction Mechanisms for Key Synthetic Transformations

The construction of the pyrazolo[4,3-c]pyridine ring system can be achieved through several strategic bond-forming reactions. The mechanisms of these key transformations, including classical named reactions and cyclization strategies, are detailed below.

The Gould-Jacobs reaction is a well-established method for synthesizing quinoline (B57606) derivatives and has been adapted for the preparation of various pyrazolopyridine isomers. researchgate.netnih.gov The reaction typically involves the condensation of an aromatic amine with an ethoxymethylenemalonic ester, followed by a thermal cyclization and subsequent transformations. researchgate.netwikipedia.org

While direct literature for the application of the Gould-Jacobs reaction to form the 1H-pyrazolo[4,3-c]pyridine core is limited, a plausible mechanism can be proposed by analogy to the synthesis of the [3,4-b] isomer. e3s-conferences.org The synthesis of the [4,3-c] isomer would necessitate starting with a 4-aminopyrazole derivative.

The proposed mechanism proceeds as follows:

Nucleophilic Attack: The exocyclic amino group of a 4-aminopyrazole attacks the electrophilic carbon of diethyl ethoxymethylenemalonate, leading to the displacement of an ethanol (B145695) molecule and forming an enamine intermediate.

Intramolecular Cyclization: Upon heating, a 6-electron electrocyclization occurs. The enamine attacks one of the ester carbonyl groups, forming a new six-membered ring and eliminating a second molecule of ethanol. This step is often the rate-determining step and requires high temperatures. rsc.org

Tautomerization: The resulting product, a 4-hydroxypyrazolo[4,3-c]pyridine derivative, exists in equilibrium with its more stable 4-oxo tautomer.

Chlorination: To obtain the "4-Chloro" moiety of the target compound, the 4-oxo intermediate would be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), which converts the ketone into the corresponding chloride. e3s-conferences.org

A generalized scheme for this proposed Gould-Jacobs pathway to the pyrazolo[4,3-c]pyridine core is depicted below.

StepDescriptionKey Intermediates
1Condensation4-Aminopyrazole, Diethyl ethoxymethylenemalonate
2Thermal CyclizationEnamine Intermediate
3Tautomerization & Chlorination4-Oxo-pyrazolo[4,3-c]pyridine

Intramolecular cyclization is a cornerstone strategy for constructing the bicyclic pyrazolopyridine framework. This can involve forming the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or vice-versa.

One powerful mechanism is the Addition of Nucleophile, Ring-Opening, and Ring-Closing (ANRORC) pathway. A study involving the isomerization of pyrazolopyrimidines to pyrazolopyridines using aqueous NaOH demonstrated this mechanism. rsc.org The transformation proceeds via the addition of a hydroxide (B78521) nucleophile, opening of the pyrimidine (B1678525) ring, and subsequent closure to form the more thermodynamically stable pyridine ring. rsc.org

Another common strategy involves the intramolecular nucleophilic aromatic substitution (SNAr) of a leaving group, such as a nitro group, on a pyridine ring by a nucleophile tethered to it. For example, the synthesis of pyrazolo[4,3-b]pyridines has been achieved through the cyclization of hydrazones onto a 2-chloro-3-nitropyridine (B167233) precursor. mdpi.com In this case, the hydrazone anion attacks the carbon bearing the nitro group, leading to its displacement and the formation of the fused pyrazole ring. mdpi.com

For the 1H-pyrazolo[4,3-c]pyridine core, a plausible intramolecular cyclization could involve a suitably substituted pyrazole with a side chain that can cyclize to form the pyridine ring. For instance, an intramolecular nitrile oxide cycloaddition (INOC) has been used as a key step to develop novel pyrazolo-pyrano-oxazole ring systems, showcasing the versatility of cyclization strategies starting from functionalized pyrazoles. mdpi.com

The chlorine atom at the C4 position of the 1H-pyrazolo[4,3-c]pyridine core is activated towards nucleophilic substitution. This reactivity is analogous to that of 4-halopyridines, where the electron-withdrawing effect of the ring nitrogen facilitates nucleophilic attack. The fused pyrazole ring further modulates this reactivity. The primary mechanism for substitution at this position is Nucleophilic Aromatic Substitution (SNAr).

The SNAr mechanism proceeds in two steps:

Nucleophilic Attack: A nucleophile attacks the C4 carbon, which is electron-deficient (δ+), breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing pyridine and pyrazole rings.

Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the C4-substituted product.

This pathway is distinct from an SN2 reaction, which is a single-step, concerted process typically occurring at an sp³-hybridized carbon center. libretexts.org The kinetics of SNAr reactions are generally second-order, dependent on the concentration of both the pyrazolopyridine substrate and the nucleophile. libretexts.orglibretexts.org

The Japp–Klingemann reaction is a classical method for synthesizing hydrazones from β-keto-esters or β-keto-acids and aryldiazonium salts, which can then be used as intermediates for constructing heterocyclic rings like pyrazoles and indoles. bohrium.com

A modified Japp–Klingemann reaction has been successfully employed in a one-pot synthesis of pyrazolo[4,3-b]pyridines. mdpi.comresearchgate.net This approach involved the reaction of 2-chloro-3-nitropyridines with an acetylacetone (B45752) derivative to form a pyridinyl keto ester, which then underwent an azo-coupling, deacylation, and pyrazole ring annulation sequence. mdpi.comresearchgate.net

A plausible application of this reaction to form the 1H-pyrazolo[4,3-c]pyridine core would likely involve starting with a substituted 3-aminopyridine (B143674). The general mechanism would be:

Diazotization: The 3-aminopyridine is converted into a pyridyldiazonium salt.

Coupling: The diazonium salt reacts with a β-keto-ester. The initial step is the deprotonation of the β-keto-ester to form an enolate.

Hydrolysis and Decomposition: The enolate attacks the diazonium salt, forming an azo compound. This intermediate undergoes hydrolysis and decomposes, typically losing the acyl or carboxyl group, to form a pyridylhydrazone.

Cyclization: The pyridylhydrazone then undergoes intramolecular cyclization to form the fused pyrazole ring of the pyrazolo[4,3-c]pyridine system.

Kinetic Studies of Pyrazolopyridine Formation and Functionalization Reactions

Specific kinetic data, such as rate constants and reaction orders for the synthesis of 4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine, are not extensively documented in the surveyed literature. However, the kinetics of the underlying reaction types can be inferred from studies on analogous systems.

Nucleophilic substitution reactions at the C4-chloro position are expected to follow second-order kinetics, characteristic of bimolecular SNAr reactions. libretexts.orglibretexts.org The reaction rate would be proportional to the concentrations of both the pyrazolopyridine substrate and the incoming nucleophile, as described by the rate equation: Rate = k[Substrate][Nucleophile]. libretexts.org Studies on the chloride-chloride exchange in arenesulfonyl chlorides, another example of nucleophilic substitution, have determined second-order rate constants, underscoring the bimolecular nature of such processes. nih.gov

For ring-forming cyclization reactions, the kinetics can be complex. In a study on the Gould-Jacobs reaction, reaction times and temperatures were critical variables, with higher temperatures significantly accelerating the intramolecular cyclization step. rsc.orgresearchgate.netasianpubs.org Computational studies on the isomerization of pyrazolopyrimidines to pyrazolopyridines have calculated the relative free energies of activation, providing insight into which steps of the reaction are rate-limiting. rsc.org

The following table summarizes expected kinetic parameters for key functionalization reactions.

Reaction TypePositionExpected KineticsRate Determining StepFactors Influencing Rate
SNArC4Second-OrderFormation of Meisenheimer complex or its breakdownNucleophile strength, Solvent polarity, Stability of intermediate
Gould-JacobsRing FormationVaries (often complex)Thermal intramolecular cyclizationTemperature, Steric hindrance
Japp-KlingemannRing FormationVaries (multi-step)Azo-coupling or hydrazone formationpH, Stability of diazonium salt

Transition State Analysis and Reaction Pathway Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, analyzing transition states, and optimizing reaction pathways. e3s-conferences.org While specific computational studies on this compound were not found, research on related pyrazolopyridine systems provides a clear framework for how such analyses are conducted.

DFT calculations can map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This information is critical for predicting reaction feasibility, regioselectivity, and stereoselectivity. e3s-conferences.orgresearchgate.net

For example, a DFT study on the ANRORC mechanism for the conversion of pyrazolo[1,5-a]pyrimidines to pyrazolo[3,4-b]pyridines calculated the free energies for the crucial transition states. rsc.org This analysis revealed that the highest energy barriers were associated with the opening of the pyrimidine ring and the closing of the pyridine ring, identifying these as the most critical steps in the reaction. rsc.org

Calculated Relative Free Energies (ΔG) for Pyrazolopyridine Isomerization rsc.org

Species Description Relative Free Energy (kcal/mol)
1a Reactant (Pyrazolopyrimidine) 0.00
TS1 Transition State for OH⁻ addition +25.59
Int1 Ring-opened intermediate +17.06
TS2 Transition State for ring-opening +30.56
TS3 Transition State for ring-closing +30.56

| 2a | Product (Pyrazolopyridine) | -11.79 |

Data adapted from a DFT study on a related pyrazolopyridine synthesis. rsc.org

Such computational analyses allow for the optimization of reaction pathways. By comparing the energy barriers of different potential routes, chemists can select conditions that favor the lowest-energy pathway to the desired product. researchgate.net Furthermore, transition state calculations can explain observed regioselectivity, as seen in the cycloaddition reactions for synthesizing pyrazolo[3,4-b]pyridines, where frontier molecular orbital (FMO) theory and analysis of transition state geometries correctly predicted the reaction outcomes. researchgate.net This predictive power is invaluable for designing efficient and selective syntheses of complex heterocyclic molecules like this compound.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine. By solving the Schrödinger equation for the molecule, researchers can obtain valuable information about its molecular orbitals, charge distribution, and various reactivity descriptors.

For instance, calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity. Furthermore, mapping the electrostatic potential onto the electron density surface can reveal the regions most susceptible to electrophilic and nucleophilic attack. In the case of this compound, the amine group and the nitrogen atoms of the pyrazole (B372694) and pyridine (B92270) rings are expected to be key sites for interactions.

Quantum-chemical methods are also employed to calculate properties like the enthalpy of formation. superfri.orgresearchgate.net These calculations can be performed using various methods, including atomization and reaction schemes, providing fundamental thermodynamic data for the compound. researchgate.net

Table 1: Predicted Electronic Properties of Pyrazolopyridine Derivatives

PropertyPredicted Significance for this compound
HOMO EnergyInfluences electron-donating ability, relevant for interactions with electron-deficient species.
LUMO EnergyInfluences electron-accepting ability, relevant for interactions with electron-rich species.
HOMO-LUMO GapIndicates chemical reactivity and stability.
Electrostatic PotentialHighlights regions prone to electrophilic and nucleophilic attack, guiding synthesis and understanding interactions.

Molecular Dynamics Simulations of Compound Behavior and Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound and its interactions with biological macromolecules. These simulations model the movement of atoms and molecules over time, providing insights into conformational changes, binding stability, and the role of solvent molecules. eurasianjournals.comnih.gov

In the context of drug design, MD simulations can be used to study the stability of a ligand-protein complex predicted by molecular docking. For example, if this compound were docked into the active site of a target protein, an MD simulation could reveal whether the compound remains stably bound or if it dissociates over time. These simulations can also highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. rsc.orgrsc.org

The dynamic nature of these simulations can also uncover allosteric effects and conformational changes in the target protein upon ligand binding, which are often missed by static docking studies. Such information is invaluable for understanding the mechanism of action and for optimizing the structure of the lead compound. nih.gov

Molecular Modeling and Docking Studies of Scaffold-Target Interactions

Molecular modeling and docking are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule within the active site of a biological target. The pyrazolopyridine scaffold has been the subject of numerous docking studies to explore its potential as an inhibitor for various enzymes and receptors. nih.govmdpi.com

For this compound, docking studies could be employed to screen for potential biological targets. The compound's structure, featuring hydrogen bond donors and acceptors, as well as a halogen atom capable of forming halogen bonds, makes it a candidate for interacting with a wide range of protein active sites. For instance, studies on related pyrazolopyridine derivatives have shown their potential to inhibit protein kinases, which are often implicated in cancer. nih.govresearchgate.netresearchgate.net Docking studies could predict the binding mode of this compound within the ATP-binding pocket of various kinases.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be combined with docking to build predictive models. nih.govresearchgate.netresearchgate.netej-chem.orgnih.gov These models correlate the structural features of a series of compounds with their biological activity, providing insights into which substitutions on the pyrazolopyridine scaffold are likely to enhance potency. researchgate.net For example, a 2D-QSAR study on pyrazolo[3,4-b]pyridines identified structural features governing their CDK2 inhibition activity. nih.govresearchgate.net

Table 2: Potential Applications of Docking and QSAR for this compound

ApplicationDescription
Target IdentificationScreening the compound against a library of protein structures to identify potential biological targets.
Binding Mode PredictionDetermining the most likely orientation of the compound within a target's active site. acs.org
Affinity EstimationCalculating a docking score that estimates the binding affinity of the compound for the target.
SAR-by-catalogueGuiding the synthesis of new derivatives by predicting the effect of structural modifications on binding.
QSAR Model DevelopmentCorrelating structural descriptors with biological activity to predict the potency of new analogs.

Prediction of Spectroscopic Parameters for Structural Elucidation

Computational methods, particularly DFT, can be used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.netunipd.it This is a valuable tool for the structural elucidation of newly synthesized compounds, especially for complex molecules where experimental spectra may be difficult to interpret.

For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts. By comparing the calculated spectrum with the experimental one, researchers can confirm the proposed structure and assign the observed signals to specific atoms in the molecule. Modern computational approaches can achieve a high degree of accuracy in these predictions. nih.gov

Tautomeric Studies and Energetic Analysis of Pyrazolopyridine Isomers

The pyrazolo[4,3-c]pyridine system can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the pyrazole ring. researchgate.net Computational chemistry provides a powerful means to study the relative stabilities of these tautomers.

Based on a comprehensive search of publicly available scientific literature and chemical databases, specific experimental data for the advanced spectroscopic and analytical characterization of the compound “this compound” is not available.

Constructing a scientifically accurate and detailed article as per the requested outline requires access to published experimental results from techniques such as NMR, Mass Spectrometry, IR Spectroscopy, and X-ray Crystallography for this exact molecule. Without this data, generating the specified content would involve speculation or the use of data from related but distinct compounds, which would violate the core requirements of accuracy and strict focus on the subject molecule.

Therefore, this request cannot be fulfilled at this time. To provide the requested article, verifiable research data containing the characterization of “this compound” would need to be published and accessible.

Applications in Chemical Synthesis and Materials Science

Utilization as Versatile Building Blocks in Complex Heterocyclic Synthesis

The pyrazolo[4,3-c]pyridine framework is a valuable building block for constructing more elaborate heterocyclic systems with significant biological activity. The inherent reactivity of the scaffold allows it to be a key component in the synthesis of targeted molecular libraries.

A notable application of this scaffold is in the synthesis of pyrazolo[4,3-c]pyridine sulfonamides, which have been investigated as potent inhibitors of carbonic anhydrases (CAs). mdpi.comnih.govresearchgate.netnih.gov CAs are enzymes involved in numerous physiological and pathological processes, making them important drug targets. mdpi.comnih.gov In one study, a series of pyrazolo[4,3-c]pyridine sulfonamides were synthesized by condensing a dienamine precursor with various amines that already contained sulfonamide fragments. mdpi.comnih.gov This approach highlights how the core scaffold can be readily incorporated to generate a library of potential enzyme inhibitors. The 3-amino group on the user's specified compound would serve as a primary site for such condensation or acylation reactions, allowing for the attachment of diverse side chains and functional groups.

The research demonstrated that these synthesized derivatives exhibited significant inhibitory activity against several human CA isoforms (hCA I, II, IX, and XII) as well as bacterial CAs. mdpi.comnih.govnih.gov For instance, certain derivatives were found to be more potent against the hCA I isoform than the standard drug Acetazolamide (AAZ). mdpi.com Structure-activity relationship (SAR) studies revealed that the nature of the linker between the pyrazolopyridine core and the benzenesulfonamide (B165840) moiety is crucial for inhibitory activity. nih.gov

Table 1: Examples of Synthesized Pyrazolo[4,3-c]pyridine Sulfonamide Derivatives and Their CA Inhibition Activity. mdpi.comnih.gov
Compound IDLinker between Pyrazolopyridine and SulfonamideTarget CA IsoformReported Activity/Potency
1fN-methylpropionamidehCA I & hCA IIMore potent than Acetazolamide against hCA I; also showed better activity than Acetazolamide against hCA II.
1g, 1h, 1kVarious linkershCA IMore potent than Acetazolamide.
1bDirect connectionhCA IDecreased activity compared to derivatives with a linker.
1a-CH2-CH2- linkerhCA IDetrimental to activity.

This work underscores the utility of the pyrazolo[4,3-c]pyridine scaffold as a foundational element for creating complex, biologically active heterocyclic molecules.

Development as Precursors for Novel Organic Materials

The application of 4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine as a precursor for novel organic materials is not yet extensively documented in scientific literature. However, nitrogen-rich heterocyclic compounds are a class of molecules that often exhibit interesting electronic and photophysical properties. These characteristics make them attractive candidates for development in materials science, particularly in the fields of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where charge transport and light-emitting properties are paramount. The potential for this scaffold to be used in creating new materials remains a promising area for future exploration.

Contributions to Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-Based Drug Discovery (FBDD) is a powerful strategy in modern medicinal chemistry for identifying lead compounds. It begins with the identification of small, low-complexity molecules (fragments) that bind weakly to a biological target. These fragments are then grown or merged to create more potent, high-affinity ligands.

Heterocyclic compounds like pyrazolopyridines are ideal starting points for FBDD because they are prevalent in known drugs and can engage with protein targets through various interactions. rsc.orgrsc.orgworktribe.com The pyrazolo[4,3-c]pyridine scaffold, in particular, has been identified as a valuable core for developing inhibitors of protein-protein interactions (PPIs), which are notoriously difficult targets. acs.org

In a notable study, pyrazolo[4,3-c]pyridine derivatives were identified through in silico screening as hits against the PEX14–PEX5 PPI in Trypanosoma parasites, which are responsible for diseases like sleeping sickness and Chagas disease. acs.org The initial fragment hit was then systematically modified to improve its binding affinity and efficacy. This process involves exploring different "growth vectors" on the scaffold—positions where chemical modifications can be made to enhance interactions with the target protein. rsc.orgrsc.orgworktribe.comacs.org The docking studies showed that the pyrazolo[4,3-c]pyridine core itself formed favorable π–π stacking interactions with key phenylalanine residues in the protein's binding site. acs.org

Subsequent chemical synthesis focused on adding substituents to the core scaffold, leading to hybrid molecules with significantly improved inhibitory activity. acs.org This work demonstrates the power of the pyrazolo[4,3-c]pyridine core as a foundational fragment that can be rationally elaborated into potent inhibitors, validating its utility in FBDD campaigns. acs.org

Role in the Design and Synthesis of Molecular Probes for Chemical Biology

While the direct use of this compound as a molecular probe is not widely reported, the broader family of pyrazolopyridine isomers has shown significant promise in this area. Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time within living systems.

For instance, derivatives of the related bis-pyrazolo[3,4-b:4′,3′-e]pyridine scaffold have been developed as fluorescent chemosensors for detecting metal cations like Cu²⁺. acs.org These probes exhibit changes in their fluorescence properties upon binding to the target ion, allowing for its detection at nanomolar concentrations. acs.org Similarly, other pyrazole-based compounds have been engineered as "turn-on" fluorescent sensors for biologically important ions such as Zn²⁺, Cd²⁺, and Fe³⁺. rsc.org

The inherent fluorescence of these conjugated heterocyclic systems is key to their function as probes. The pyrazolo[4,3-c]pyridine core, being an extended aromatic system, possesses the foundational photophysical properties necessary for the development of such tools. The chloro and amino groups on this compound provide convenient handles for attaching targeting moieties or modulating the electronic properties of the core to fine-tune its fluorescence emission and sensitivity. Therefore, while specific examples are yet to emerge, the compound represents a promising platform for the future design and synthesis of novel molecular probes for bioimaging and chemical sensing.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for the Pyrazolo[4,3-c]pyridin-3-amine Scaffold

The synthesis of pyrazolo[4,3-c]pyridines has traditionally relied on multi-step procedures. A common approach involves the nitrosation of 3-acetamido-4-methylpyridines, followed by rearrangement and cyclization of the resulting N-acetyl-N-nitroso compounds. rsc.org Another established method is the condensation of a dienamine with various amines containing sulfonamide fragments, which has been shown to produce 5-substituted methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates in good yields. mdpi.com

However, the future of synthesizing the 4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine scaffold and its derivatives lies in the development of more sustainable and efficient methodologies. Recent advancements in synthetic chemistry offer promising avenues. For instance, a metal-catalyst-free, aerobic C(sp2)–C(sp3) coupling reaction has been developed for the synthesis of (pyrazol-4-ylidene)pyridines, utilizing oxygen as the sole oxidant. acs.org This approach boasts high atom economy and simplifies purification, making it an attractive strategy to adapt for the pyrazolo[4,3-c]pyridine core. acs.org

Furthermore, the use of green Lewis acid catalysts like ZrCl₄ has shown promise in the synthesis of pyrazolo[3,4-b]pyridines from 5-amino-1-phenylpyrazole (B52862) and α,β-unsaturated ketones. mdpi.com The low toxicity, high availability, and stability of ZrCl₄ make it an ideal candidate for developing environmentally benign synthetic routes. mdpi.com Another innovative approach involves a sequential opening/closing cascade reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline (B41778), catalyzed by amorphous carbon-supported sulfonic acid (AC-SO₃H) at room temperature. nih.gov This method offers mild reaction conditions, short reaction times, and operational simplicity. nih.gov

Exploration of New Chemical Reactivity and Selectivity Modalities

The reactivity of the pyrazolo[4,3-c]pyridine scaffold is a rich area for exploration. The ring system is known to undergo electrophilic substitution at the 3-position. rsc.orgrsc.org Moreover, the presence of a chlorine atom at the 7-position has been shown to make the compound more susceptible to nucleophilic substitution compared to its 5-chloro isomer. rsc.org

Future investigations should systematically explore the reactivity of this compound. Key areas of interest include:

Vectorial Functionalization: Building on work with related 5-halo-1H-pyrazolo[3,4-c]pyridines, selective functionalization at multiple positions (N-1, N-2, C-3, C-5, and C-7) should be explored. rsc.org This can be achieved through a combination of protection-group strategies, N-alkylation, tandem borylation/Suzuki-Miyaura cross-coupling, Pd-catalyzed Buchwald-Hartwig amination, and selective metalation followed by reaction with electrophiles. rsc.orgrsc.org

Regioselectivity: The regioselectivity of reactions is crucial. For example, in the synthesis of pyrazolo[3,4-b]pyridines from non-symmetrical 1,3-dicarbonyl compounds, the proportion of regioisomers depends on the relative electrophilicity of the two carbonyl groups. nih.gov Understanding and controlling the regioselectivity of reactions involving this compound will be paramount for creating specific derivatives.

Switchable C≡C Bond Activation: A cascade 6-endo-dig cyclization reaction has been developed for the switchable synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov Exploring similar switchable reactions with the pyrazolo[4,3-c]pyridine scaffold could lead to a diverse range of novel compounds.

The following table summarizes potential reactivity sites and corresponding reactions for the pyrazolo[4,3-c]pyridine scaffold based on existing literature for related compounds.

PositionReaction TypeReagents/ConditionsReference
N-1/N-2N-alkylation, ProtectionAlkyl halides, Mesyl chloride rsc.orgrsc.org
C-3Tandem Borylation/Suzuki-MiyauraB₂(pin)₂, Pd catalyst, Aryl halides rsc.orgrsc.org
C-5Buchwald-Hartwig AminationAmines, Pd catalyst rsc.org
C-7Metalation/Cross-CouplingTMPMgCl·LiCl, Electrophiles, ZnCl₂ rsc.org

Advanced Computational Modeling for Rational Design and Prediction

Computational modeling is an indispensable tool in modern drug discovery and materials science. For the pyrazolo[4,3-c]pyridin-3-amine scaffold, computational approaches can accelerate the design and prediction of novel derivatives with desired properties.

Structure-guided computational screening has already been successfully employed to identify pyrazolo[4,3-c]pyridine derivatives as inhibitors of the PEX14–PEX5 protein-protein interaction. acs.orgnih.gov Docking studies revealed that the pyrazolo[4,3-c]pyridine scaffold can form favorable π-π interactions with key amino acid residues. acs.org Similarly, molecular docking and molecular dynamics (MD) simulations have been used to analyze pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors, confirming the stability of the ligand-protein complexes. researchgate.net

Future computational work on this compound should include:

Pharmacophore Modeling: Generating pharmacophore models based on known active pyrazolopyridine derivatives can identify essential structural features for biological activity. researchgate.net

Virtual Screening: Utilizing large compound libraries, such as the ZINC database, for virtual screening against specific biological targets can identify promising hit compounds for further experimental validation. researchgate.net

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early-stage evaluation of drug candidates, helping to identify potential liabilities before costly synthesis and testing. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can provide a more accurate description of the electronic structure and reactivity of the molecule, aiding in the prediction of reaction mechanisms and the design of more selective catalysts.

Integration with High-Throughput Synthesis and Screening Platforms in Chemical Discovery

The combination of high-throughput synthesis and screening is a powerful engine for drug discovery. For the pyrazolo[4,3-c]pyridin-3-amine scaffold, this approach can rapidly generate and evaluate large libraries of derivatives to identify compounds with interesting biological activities.

A recent study demonstrated the synthesis and high-throughput in vitro anti-cancer evaluation of a novel series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives against 60 human tumor cell lines. nih.gov This highlights the feasibility of applying such platforms to related heterocyclic systems.

Future research should focus on:

Developing Solid-Phase Synthesis Routes: Solid-phase synthesis would facilitate the automated and parallel synthesis of a large number of pyrazolo[4,3-c]pyridine derivatives, which is essential for creating combinatorial libraries.

Miniaturization and Automation: Utilizing microfluidic devices and robotic platforms for synthesis and screening can significantly reduce reagent consumption and increase throughput.

Developing Novel Assays: Creating specific and sensitive high-throughput screening assays for relevant biological targets will be critical for identifying active compounds from large libraries.

The integration of these technologies will enable the rapid exploration of the chemical space around the this compound scaffold, accelerating the discovery of new therapeutic agents.

Investigation of Pyrazolo[4,3-c]pyridin-3-amine Scaffolds in Functional Materials Science

While the primary focus on pyrazolopyridines has been in medicinal chemistry, their unique electronic and structural properties also make them interesting candidates for applications in materials science. Polynitrogen heterocycles are being explored as high-energy density compounds and chemosensors. nih.gov

The photophysical properties of some pyrazolo[3,4-b]pyridine derivatives have been investigated, with some showing exceptionally large Stokes shifts, a desirable property for fluorescent probes and imaging agents. mdpi.com The synthesis of pyrazolo[4,3-c]pyridine C-nucleosides also points towards potential applications in the development of novel biomaterials and probes. tandfonline.com

Future research in this area could explore:

Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of the pyrazolo[4,3-c]pyridine core could be exploited in the design of new organic electronic materials.

Chemosensors: The nitrogen atoms in the heterocyclic system can act as binding sites for metal ions or other analytes, making these compounds potential scaffolds for the development of selective chemosensors.

Functional Dyes: The ability to tune the electronic properties through substitution could lead to the development of novel dyes with specific absorption and emission characteristics for various applications.

The exploration of this compound and its derivatives in materials science is a largely untapped field with significant potential for innovation.

Q & A

Q. What are the best practices for handling and storage?

  • Guidelines :
  • Storage : Keep at room temperature in amber glass vials to prevent light-induced degradation.
  • Sensitive batches : Store under argon for moisture-prone derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.